molecular formula C13H13NS B2782520 [2-(Phenylsulfanyl)phenyl]methanamine CAS No. 63167-04-4

[2-(Phenylsulfanyl)phenyl]methanamine

Cat. No. B2782520
CAS RN: 63167-04-4
M. Wt: 215.31
InChI Key: DJLYZQORDBVJFE-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)phenylmethanamine, also known as 2-Phenylsulfanylphenylmethanamine, is an organic compound belonging to the class of amines. It is a colorless crystalline solid that has a low melting point and is soluble in most organic solvents. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of dyes, fragrances, and other specialty chemicals.

Scientific Research Applications

2-(Phenylsulfanyl)phenylmethanamine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the study of enzyme inhibition and protein-protein interactions. It has been used in the synthesis of novel compounds for the treatment of cancer, diabetes, and other diseases.

Mechanism of Action

2-(Phenylsulfanyl)phenylmethanamine acts as a reversible inhibitor of enzymes, such as cytochrome P450 enzymes, by binding to the active site of the enzyme, thus preventing the enzyme from binding its substrate. It also acts as a competitive inhibitor of protein-protein interactions, such as those involved in signal transduction pathways.
Biochemical and Physiological Effects
2-(Phenylsulfanyl)phenylmethanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been shown to inhibit the activity of enzymes involved in signal transduction pathways, such as protein kinases, and to inhibit the activity of enzymes involved in DNA replication.

Advantages and Limitations for Lab Experiments

2-(Phenylsulfanyl)phenylmethanamine is a useful compound for use in laboratory experiments due to its low melting point and solubility in most organic solvents. However, it is important to note that the compound is a reversible inhibitor of enzymes, and therefore its effects are not permanent. Additionally, the compound is not suitable for use in clinical trials due to its potential for toxicity.

Future Directions

The potential applications of 2-(Phenylsulfanyl)phenylmethanamine are vast and varied. Further research is needed to explore the compound’s potential as a therapeutic agent for the treatment of cancer, diabetes, and other diseases. Additionally, further research is needed to explore the compound’s potential as a tool for the study of enzyme inhibition and protein-protein interactions. Finally, further research is needed to explore the compound’s potential as a tool for the synthesis of novel compounds for use in the chemical and pharmaceutical industries.

properties

IUPAC Name

(2-phenylsulfanylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLYZQORDBVJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

By following essentially the same procedure described in Example 2 but substituting 2-(phenylthio)benzamide for the N-methyl-2-(phenylthio)benzamide, there is obtained 2-(phenylthio)benzylamine.
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